2,3-二溴苯并呋喃

描述

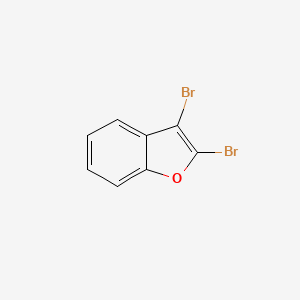

2,3-Dibromobenzofuran is an organic compound with the chemical formula C8H4Br2O . It appears as a light yellow to light brown solid with a distinct aromatic odor . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, ether, and chlorinated hydrocarbons . It is commonly used as an important intermediate in organic synthesis reactions . It can be used to synthesize compounds with various biological activities, such as drugs, pesticides, and dyes . For example, 2,3-Dibromobenzofuran can be used as a starting material for the synthesis of antibacterial and antitumor drugs .

Synthesis Analysis

The preparation of 2,3-Dibromobenzofuran mainly involves two methods . The first method involves the reaction of 2,3-dibromophenol with chloromethyl furan under alkaline conditions . The second method involves the reaction of 2,3-dibromophthalic acid dimethyl ester with benzyl alcohol, followed by separation and purification to obtain the target product .Molecular Structure Analysis

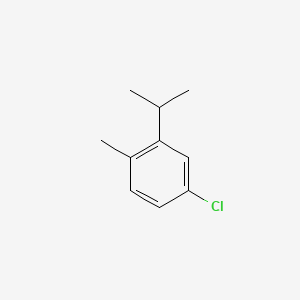

The molecular structure of 2,3-Dibromobenzofuran consists of a benzene ring fused with a furan ring, with two bromine atoms attached at the 2 and 3 positions of the benzofuran structure .Chemical Reactions Analysis

2,3-Dibromobenzofuran exhibits reactivity in various chemical reactions. For instance, it has been used in a regio- and chemoselective cross-coupling study with sub-stoichiometric loadings of triarylbismuths as atom-economic reagents under Pd-catalyzed conditions .Physical And Chemical Properties Analysis

2,3-Dibromobenzofuran has a molecular weight of 275.92 and a predicted density of 1.989±0.06 g/cm3 . Its boiling point is predicted to be 297.6±20.0 °C . It is sparingly soluble in water but can dissolve in organic solvents such as ethanol, ether, and chlorinated hydrocarbons .科学研究应用

交叉偶联反应

2,3-二溴苯并呋喃已用于各种区域和化学选择性交叉偶联研究中。例如,它已与亚苯基铋的亚化学计量负载有效地用作 Pd 催化条件下的原子经济试剂,以生产各种二芳基和三芳基苯并呋喃产物。这些反应涉及一锅操作和较短的反应时间,展示了该化合物在有机合成中的反应性和效率 (Rao, Talode, & Murty, 2016)。

铃木交叉偶联反应

2,3-二溴苯并呋喃与硼酸的铃木-宫浦反应导致形成 2,3-二芳基苯并呋喃。该反应展示了该化合物在促进复杂有机结构的位点选择性形成中的能力,这在药物化学和材料科学中很重要 (Hung et al., 2010)。

Eupomatenoids 的合成

2,3-二溴苯并呋喃已被用于区域选择性 C-C 键形成反应中,有助于合成 eupomatenoids - 一类具有显着生物活性的天然产物。该方法展示了该化合物在合成复杂天然产物和药物中的用途 (Bach & Bartels, 2003)。

基于烯胺酮的合成

使用 2,3-二溴苯并呋喃合成了包含二溴苯并呋喃部分的烯胺酮衍生物,从而产生了新型的偶氮和偶氮三嗪。这项研究突出了该化合物在创建新型杂环化合物方面的多功能性,这些化合物在药物发现和开发中很有价值 (Sanad & Mekky, 2018)。

生物催化合成

已经报道了生物催化策略用于合成基于 2,3-二氢苯并呋喃的三环支架,其中 2,3-二溴苯并呋喃起着至关重要的作用。这些策略对于以高收率和对映纯度生产立体化学丰富的化合物非常重要,这在药物合成中很重要 (Vargas et al., 2019)。

作用机制

While the specific mechanism of action of 2,3-Dibromobenzofuran is not explicitly mentioned in the search results, it is known that benzofuran derivatives can exhibit various biological activities. For instance, they can serve as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents .

安全和危害

2,3-Dibromobenzofuran is irritating and corrosive to the eyes and skin . Immediate washing with water is required upon contact . During operation, inhalation of its vapor or dust should be avoided, and good ventilation conditions should be maintained . It should be stored away from flammable substances, oxidizers, and strong acids to prevent fire and explosion . It should be stored in a cool, dry, sealed container, away from fire and flammable substances .

属性

IUPAC Name |

2,3-dibromo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYBOGFQEPDJRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromobenzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B3192591.png)

![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B3192607.png)

![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-fluorobutoxy]methyl]-](/img/structure/B3192668.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B3192671.png)